ethyl N-(piperidin-3-yl)carbamate ethyl N-(piperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 64951-50-4
VCID: VC8418251
InChI: InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
SMILES: CCOC(=O)NC1CCCNC1
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

ethyl N-(piperidin-3-yl)carbamate

CAS No.: 64951-50-4

Cat. No.: VC8418251

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-(piperidin-3-yl)carbamate - 64951-50-4

Specification

CAS No. 64951-50-4
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name ethyl N-piperidin-3-ylcarbamate
Standard InChI InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
Standard InChI Key NBLUTJMVAOOOIZ-UHFFFAOYSA-N
SMILES CCOC(=O)NC1CCCNC1
Canonical SMILES CCOC(=O)NC1CCCNC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Ethyl N-(piperidin-3-yl)carbamate is systematically named as ethyl N-piperidin-3-ylcarbamate. Its IUPAC name reflects the substitution pattern on the piperidine ring, where the carbamate group (–OC(=O)NH–) is attached to the nitrogen atom at the 3-position . The molecular formula C₈H₁₆N₂O₂ corresponds to a monoisotopic mass of 172.121177757 Da .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight172.22 g/molPubChem
XLogP3-AA0.4PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds3PubChem

Spectroscopic Characterization

The compound’s structure is validated by spectroscopic data:

  • SMILES: CCOC(=O)NC1CCCNC1 .

  • InChIKey: NBLUTJMVAOOOIZ-UHFFFAOYSA-N .
    Nuclear magnetic resonance (NMR) data for analogous piperidine carbamates typically show distinct signals for the ethyl group (δ ~1.2 ppm for CH₃, δ ~4.1 ppm for OCH₂), the carbamate carbonyl (δ ~155 ppm in ¹³C NMR), and piperidine protons (δ ~2.5–3.5 ppm) .

Synthesis and Industrial Production

Synthetic Routes

Ethyl N-(piperidin-3-yl)carbamate is synthesized via carbamate formation reactions. A common strategy involves reacting piperidin-3-amine with ethyl chloroformate in the presence of a base such as triethylamine:
Piperidin-3-amine+ClCO2EtEt3NEthyl N-(piperidin-3-yl)carbamate\text{Piperidin-3-amine} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl N-(piperidin-3-yl)carbamate}
This reaction proceeds under mild conditions (0–25°C) in anhydrous solvents like dichloromethane or tetrahydrofuran .

Green Metrics and Optimization

While specific green metrics for this compound are unreported, analogous carbamate syntheses achieve atom economies >80% and E-factors <5 when using catalytic methods . Industrial-scale production would likely employ continuous-flow reactors to enhance yield and reduce waste.

Physicochemical Properties

Solubility and Partitioning

The compound’s XLogP3-AA value of 0.4 predicts moderate lipophilicity, favoring solubility in polar organic solvents (e.g., ethanol, acetone) over water . This property aligns with its potential as a bioactive intermediate requiring dissolution for formulation.

Stability Profile

Carbamates generally exhibit pH-dependent hydrolysis. Under acidic conditions, the carbamate group hydrolyzes to form piperidin-3-amine and ethyl carbonate, whereas alkaline conditions promote slower degradation. Stabilizers like antioxidants (e.g., BHT) may be added in commercial preparations .

Biological Activity and Applications

Table 2: Comparative Larvicidal Activities of Piperidine Derivatives

CompoundMortality Rate (%)Target Organism
Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate (4d)81Anopheles arabiensis
Temephos (Standard)99Anopheles arabiensis

Neuroprotective and Enzymatic Interactions

The carbamate group is known to inhibit acetylcholinesterase (AChE), a target in neurodegenerative disease research. Molecular docking studies of similar compounds predict binding affinities to AChE’s catalytic triad (e.g., Ser203, His447) . Ethyl N-(piperidin-3-yl)carbamate’s hydrogen bond donors may facilitate similar interactions, warranting enzymatic assays to confirm activity.

Computational and Mechanistic Insights

Molecular Docking Predictions

In silico models suggest that the carbamate carbonyl oxygen forms hydrogen bonds with AChE’s oxyanion hole, while the piperidine nitrogen interacts with hydrophobic residues (e.g., Trp86) . These interactions mirror those of approved AChE inhibitors like donepezil.

Dynamics Simulations

Molecular dynamics (MD) simulations (100 ns) of analogous compounds reveal stable binding to sterol carrier protein-2 (SCP-2), a lipid transport protein implicated in insect development . Such simulations support the hypothesis that ethyl N-(piperidin-3-yl)carbamate derivatives could disrupt lipid metabolism in pests.

Comparative Analysis with Structural Analogs

Functional Group Contributions

  • Piperidine vs. Pyrrolidine: Replacing piperidine with pyrrolidine reduces steric hindrance but shortens the nitrogen-carbon chain, potentially altering target selectivity.

  • Ethyl Carbamate vs. tert-Butyl Carbamate: The ethyl group offers lower steric bulk compared to tert-butyl, which may enhance membrane permeability but reduce metabolic stability.

Table 3: Impact of Substituents on Bioactivity

SubstituentBioactivity ProfileMetabolic Stability
Ethyl carbamateModerate AChE inhibition, larvicidalMedium
tert-Butyl carbamateEnhanced steric protectionHigh
Methyl carbamateRapid hydrolysisLow

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